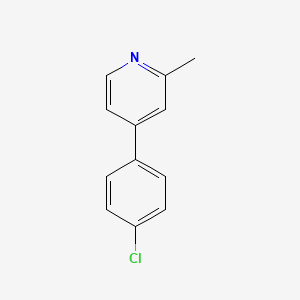

4-(4-Chlorophenyl)-2-methylpyridine

説明

4-(4-Chlorophenyl)-2-methylpyridine, also known as 4-CPMP, is a heterocyclic aromatic compound and a derivative of pyridine. It is a colorless solid with a strong smell and is soluble in organic solvents. 4-CPMP has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye and fluorescent probe.

科学的研究の応用

Isotopomeric Polymorphism in 4-Methylpyridine Complexes

The phenomenon of isotopomeric polymorphism was observed in the complex formed between 4-methylpyridine and pentachlorophenol, where the hydrogenated complex crystallizes in a triclinic space group, whereas its deuterated counterpart forms a different monoclinic polymorph. This difference in crystal structures is attributed to the variation in hydrogen bond strengths between the isotopomers, demonstrating the sensitivity of molecular structures to isotopic substitution at the hydrogen bonding sites (Zhou, Kye, & Harbison, 2004).

Temperature-Induced Proton Migration in Hydrogen Bonds

A unique case of temperature-induced proton migration was observed in the O-H-N hydrogen bond of the 4-methylpyridine⋅pentachlorophenol adduct. By adjusting the temperature, the hydrogen atom in the hydrogen bond could be shifted, achieving a centered position between the oxygen and nitrogen atoms at approximately 90 K. This was confirmed through variable-temperature single-crystal neutron diffraction, showcasing the dynamic nature of hydrogen bonds in response to temperature changes (Steiner, Majerz, & Wilson, 2001).

Electronic and Structural Implications in Hydrogen Bonded Complexes

The structure of the hydrogen-bonded complex of 4-methylpyridine with pentachlorophenol was explored both experimentally and through MNDO-PM3 computational studies. The findings suggest a high degree of adaptability in the complex's shape to accommodate crystal packing requirements, highlighting the interplay between internal rotation around the hydrogen bond axis and the structural conformation of the complex (Koll & Majerz, 2010).

Role of Pyridine Nitrogen in Catalytic Reactions

A study on 4-methylpyridin-2-amine demonstrated its role in the formation of Schiff bases and their subsequent coupling under Suzuki reaction conditions. The involvement of pyridine nitrogen in the hydrolysis of imine linkages during these reactions was elucidated, providing insights into the catalytic mechanisms and the significance of nitrogen atoms in facilitating these processes (Ahmad et al., 2019).

特性

IUPAC Name |

4-(4-chlorophenyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZZBMSVNNWEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3024884.png)

![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)

![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)

![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)